molecular formula C13H16O2 B1601707 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester CAS No. 33791-58-1

2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester

Cat. No. B1601707
CAS RN: 33791-58-1
M. Wt: 204.26 g/mol
InChI Key: FUAUEJPEWIQMAI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester, commonly known as Norbornene-2-carboxylic acid, is a cyclic organic compound that has a wide range of applications in the field of chemistry. It is a versatile compound that can be used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.

Mechanism Of Action

The mechanism of action of Norbornene-2-carboxylic acid is not well understood. However, it is believed to act as a Michael acceptor, which means it can react with a nucleophile to form a covalent bond. This property makes it useful in the synthesis of various organic compounds.

Biochemical And Physiological Effects

Norbornene-2-carboxylic acid has no known biochemical or physiological effects. However, its derivatives may have biological activity and can be used in the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Norbornene-2-carboxylic acid in lab experiments is its versatility. It can be used in the synthesis of various organic compounds, including polymers and pharmaceuticals. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using Norbornene-2-carboxylic acid is that it can be toxic and should be handled with care.

Future Directions

There are several future directions for the use of Norbornene-2-carboxylic acid in scientific research. One area of interest is the development of new polymers with unique properties for various applications. Another area of interest is the development of new pharmaceuticals with improved efficacy and fewer side effects. Additionally, Norbornene-2-carboxylic acid can be used in the development of new catalysts for organic reactions.
Conclusion:
Norbornene-2-carboxylic acid is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it useful in the synthesis of various organic compounds, including polymers and pharmaceuticals. While there are limitations to its use, the future directions for the development of new polymers, pharmaceuticals, and catalysts make Norbornene-2-carboxylic acid an important compound in the field of chemistry.

Synthesis Methods

Norbornene-2-carboxylic acid can be synthesized through various methods. The most common method involves the reaction of norbornene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then hydrolyzed to obtain Norbornene-2-carboxylic acid. Other methods of synthesis include the reaction of norbornene with maleic acid, fumaric acid, or itaconic acid in the presence of a catalyst.

Scientific Research Applications

Norbornene-2-carboxylic acid has a wide range of applications in scientific research. It is commonly used in the synthesis of polymers, such as polynorbornene, which has unique physical and chemical properties. Polynorbornene is used in various applications such as drug delivery, tissue engineering, and coatings. Norbornene-2-carboxylic acid is also used in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics.

properties

CAS RN

33791-58-1

Product Name

2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2-4,8-12H,1,5-7H2

InChI Key

FUAUEJPEWIQMAI-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1CC2CC1C3C2C=CC3

Canonical SMILES

C=CC(=O)OC1CC2CC1C3C2C=CC3

Origin of Product

United States

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